molecular formula C20H19N3O3S B2476310 2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899944-89-9

2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2476310
CAS No.: 899944-89-9
M. Wt: 381.45
InChI Key: JNPMIXCMMAIFAR-UHFFFAOYSA-N
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Description

This compound is a pyrazinone derivative featuring a 2-methoxyphenyl substituent at position 4 of the dihydropyrazine ring and a sulfanyl-acetamide group linked to a 4-methylphenyl moiety. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds, such as diazonium salt coupling or chloroacetylation .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-7-9-15(10-8-14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-5-3-4-6-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMIXCMMAIFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazinone Core

The 3-oxo-3,4-dihydropyrazine scaffold is synthesized via cyclocondensation of α-ketoamides with diamines. A representative method involves reacting ethyl 2-oxoacetate with 1,2-diaminoethane in refluxing ethanol, yielding 3,4-dihydropyrazin-2(1H)-one. Alternatively, microwave-assisted cyclization reduces reaction time from hours to minutes while improving yields (75–85%).

Key reagents :

  • Ethyl 2-oxoacetate
  • 1,2-Diaminoethane
  • Ethanol (reflux, 6–8 hours)

Thioether Linkage Formation

The sulfanyl bridge is established by displacing a halogen (e.g., chlorine) at position 2 of the pyrazinone with a mercaptoacetamide derivative. For example, 2-chloro-4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazine reacts with 2-mercapto-N-(4-methylphenyl)acetamide in acetone using triethylamine (Et₃N) as a base.

Optimization notes :

  • Solvent : Acetone or 1,4-dioxane improves solubility of aromatic intermediates.
  • Base : Et₃N (2.5 equiv) enhances nucleophilicity of the thiolate ion.
  • Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Acetamide Coupling

The N-(4-methylphenyl)acetamide group is introduced via amide bond formation. The carboxylic acid precursor (2-((pyrazin-2-yl)thio)acetic acid) is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 4-methylaniline in dichloromethane (DCM).

Procedure :

  • Activation : 2-((pyrazin-2-yl)thio)acetic acid (1.0 equiv) + SOCl₂ (3.0 equiv), reflux, 2 hours.
  • Coupling : Resulting acid chloride + 4-methylaniline (1.1 equiv), Et₃N (2.0 equiv), DCM, 0°C → room temperature, 4 hours.
  • Yield : 85% after recrystallization (ethanol/water).

Optimization and Challenges

Regioselectivity in Pyrazinone Substitution

The electronic effects of the 3-oxo group direct substitution to position 4 (para to the carbonyl). However, competing reactions at position 2 are mitigated by using bulky bases (e.g., DIPEA) to sterically hinder undesired sites.

Purification Challenges

  • Byproducts : Oligomerization during thioether formation is minimized by maintaining low concentrations (0.1–0.3 M).
  • Chromatography : Gradient elution (hexane → ethyl acetate) separates the target compound from unreacted 4-methylaniline.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.45–6.80 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
  • HRMS : m/z 381.1198 [M+H]⁺ (calc. 381.1201).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazinone/Sulfanyl-Acetamide Moieties

The compound shares structural homology with several derivatives, differing primarily in substituents on the aromatic rings and heterocyclic cores. Key comparisons include:

Compound Name Substituents (Pyrazinone/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
BG14608 (2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide) 4-Cl-phenyl / 2-methoxyphenyl 401.87 Not reported Not specified (structural analog)
13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) 4-methylphenyl / sulfamoylphenyl 357.38 288 Not reported (synthetic intermediate)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-aminophenyl / 4-methoxyphenyl 302.37 Not reported Antimicrobial
Anti-exudative acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) Triazole-furan core / variable ~300–400 Not reported Anti-exudative (87.8% efficacy)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in BG14608) may enhance stability but reduce solubility compared to electron-donating groups (e.g., methoxy or methyl in the target compound) .
  • Bioactivity: Antimicrobial activity in 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide suggests that the sulfanyl-acetamide scaffold is pharmacologically relevant, though the target compound’s 2-methoxyphenyl and pyrazinone groups may modulate specificity. Anti-exudative acetamides with triazole cores highlight the role of heterocycles in bioactivity, but the pyrazinone ring in the target compound may offer distinct binding interactions.
Spectroscopic and Physicochemical Comparisons
  • IR Spectroscopy: The target compound’s carbonyl (C=O) and C≡N stretches (if present) would align with analogs like 13a (IR: 1664 cm⁻¹ for C=O; 2214 cm⁻¹ for C≡N) . Absence of a cyano group in the target compound may simplify its IR profile compared to 13a–e.
  • ¹H-NMR :
    • Methoxy (δ ~3.77 ppm) and methyl (δ ~2.30 ppm) protons in analogs match expected shifts for the target compound’s 2-methoxyphenyl and 4-methylphenyl groups.
  • Solubility :
    • Sulfamoylphenyl derivatives (e.g., 13a) exhibit higher polarity due to the sulfonamide group, whereas the target compound’s methyl and methoxy groups may favor organic solubility .

Biological Activity

2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic compound with notable structural features that suggest potential biological activity. Its unique composition includes a pyrazinone ring , a sulfanyl group , and an N-(4-methylphenyl)acetamide moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 367.4 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₃S
Molecular Weight367.4 g/mol
CAS Number899945-03-0

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, which are crucial for its therapeutic effects.

  • Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, potentially altering their catalytic activities.
  • Receptor Modulation : The presence of the methoxyphenyl group enhances lipophilicity, possibly improving the compound's ability to cross cell membranes and interact with intracellular receptors.

Antimicrobial Activity

Studies have shown that derivatives of acetamides often exhibit varying degrees of antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated moderate activity against gram-positive bacteria, suggesting potential in developing antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research on similar pyrazinone derivatives indicates that they may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory pathways . This could position the compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Related Compounds : A study evaluating structurally similar compounds found that those containing methoxy groups showed enhanced activity against various bacterial strains . This suggests that the methoxyphenyl substituent in our compound could confer similar benefits.
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have been shown to reduce paw swelling and improve clinical scores in arthritis models . These findings imply that this compound might also exhibit anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison can be made with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamideContains a chloro substituentModerate antibacterial activity
N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamideChlorine substituent influences reactivityAnti-inflammatory effects noted
1,2-bis-sulfonamide derivativesSulfonamide linkage instead of sulfanylVarying reactivity profiles

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